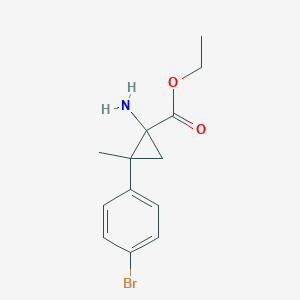

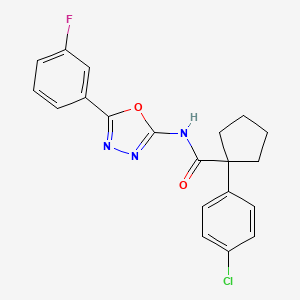

![molecular formula C16H11F3N4O2S B2782883 methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether CAS No. 338747-63-0](/img/structure/B2782883.png)

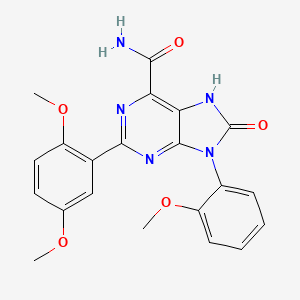

methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The specific compound you’re asking about has additional functional groups, including a trifluoromethyl group and an oxadiazolyl group .

Synthesis Analysis

The synthesis of similar trifluoromethyl pyrazole derivatives has been reported in the literature . The reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride was scaled to provide access to the desired compounds . Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis

The molecular formula of a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, is C5H5F3N2O . The average mass is 166.101 Da and the monoisotopic mass is 166.035400 Da .Chemical Reactions Analysis

The synthesis of these types of compounds involves several steps, including lithiation, trapping with electrophiles, and bromination with NBS . Control of concentration in flow is important to avoid precipitation .科学的研究の応用

New Regional Isomers and SAR Candidates

Research on similar compounds, such as 1-methyl-5-(trifluoromethyl)pyrazoles, has led to the preparation of new regional isomers, which are valuable for synthesizing new structure-activity relationship (SAR) candidates in the bio-active pyrazole phenyl ether series. These efforts indicate the potential of the subject compound in medicinal chemistry and drug design applications (Chupp, 1994).

Herbicidal Activity and Protoporphyrinogen Oxidase Inhibition

Studies on pyrazole phenyl ether herbicides have demonstrated their capacity to induce accumulation of porphyrins in tissue sections and inhibit protoporphyrinogen oxidase (Protox) in vitro, showcasing a method through which these compounds exert herbicidal activity. This points to the agricultural applications of related molecules in controlling weed and plant growth (Sherman et al., 1991).

Optical and Electrochemical Properties in Materials Science

The study of copoly(aryl ether)s consisting of alternate electron-transporting and hole-transporting segments has revealed insights into the optical and electrochemical properties of materials incorporating similar functional groups. These materials have applications in organic electronics and photonics, suggesting the utility of the subject compound in developing advanced materials (Chen & Chen, 2005).

Catalyst for Synthesis in Organic Chemistry

The use of certain catalysts for the synthesis of pyrazol derivatives, including those with phenyl ether groups, has been explored, indicating the role that related compounds could play in facilitating chemical reactions under eco-friendly conditions. This underscores the potential use of the subject compound in synthetic organic chemistry (Karimi-Jaberi et al., 2012).

将来の方向性

特性

IUPAC Name |

2-(3-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2S/c1-23-15-10(12(22-23)16(17,18)19)7-11(26-15)14-21-20-13(25-14)8-4-3-5-9(6-8)24-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQSVBDOELEWHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C3=NN=C(O3)C4=CC(=CC=C4)OC)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

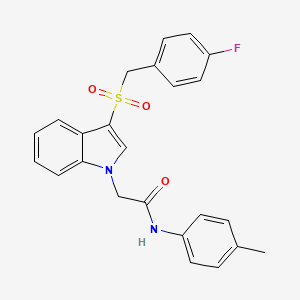

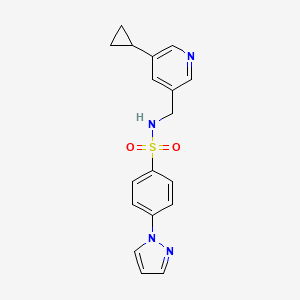

![4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2782805.png)

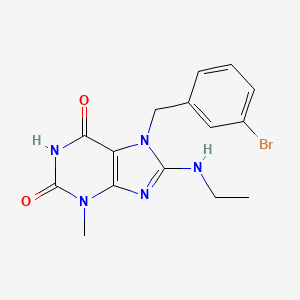

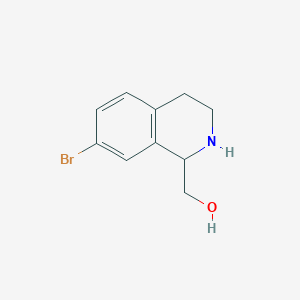

![2-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2782811.png)

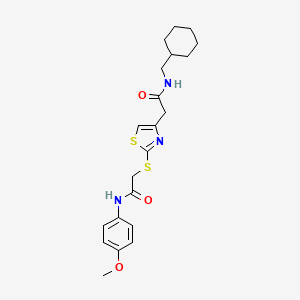

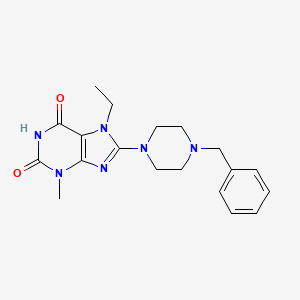

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782814.png)

![2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2782820.png)